FR139317, also known chemically as N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-1-methyl-D-tryptophyl-3-(2-pyridinyl)-D-alanine, is a synthetic, non-peptide molecule classified as an endothelin receptor antagonist. [] It exhibits high selectivity for the endothelin ETA receptor subtype. [] FR139317 has been extensively used in scientific research to investigate the role of endothelin-1 (ET-1), a potent vasoconstrictor peptide, in various physiological and pathological processes. [] It serves as a valuable tool for elucidating the function of ETA receptors and exploring their potential as therapeutic targets in diseases like hypertension, heart failure, and renal dysfunction. []
FR 139317 is classified as an endothelin receptor antagonist, specifically targeting the endothelin A receptor subtype (ETA). It has been extensively studied for its pharmacological properties, showing a high binding affinity with a Ki value of approximately 1 nM for the ETA receptor compared to 7.3 μM for the endothelin B receptor (ETB) subtype . This selectivity makes it a valuable tool in research aimed at understanding the physiological and pathological roles of endothelins in various biological systems.
The synthesis of FR 139317 involves several key steps that are essential for obtaining a high yield of the desired compound. The synthetic route typically includes:
Specific technical details regarding reaction conditions (temperature, solvent choice, reaction time) are critical for optimizing yield and purity but may vary based on laboratory protocols.
The molecular structure of FR 139317 can be described as follows:
The three-dimensional conformation is crucial for its binding affinity and selectivity towards the ETA receptor, which has been analyzed through computational modeling studies.
FR 139317 participates in various chemical reactions primarily within biological systems:
The mechanism of action of FR 139317 involves:
This mechanism underscores its potential utility in treating conditions characterized by excessive vasoconstriction, such as pulmonary hypertension.
FR 139317 possesses several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations.
FR 139317 has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6